(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 2757961-50-3) is a highly specialized chiral building block featuring the privileged imidazo[1,2-a]pyridine core, a structural motif prevalent in kinase inhibitors, GPCR ligands, and GABA-A modulators [1]. This specific compound integrates a 6-bromo substituent—an optimal vector for transition-metal-catalyzed cross-coupling—with a pre-installed (1S)-chiral primary amine at the 2-position, enabling immediate downstream amidation or reductive amination. For procurement teams and synthetic chemists, sourcing this enantiopure intermediate directly eliminates the need for early-stage chiral resolution, streamlining the synthesis of complex pharmaceutical libraries and ensuring high atom economy in advanced lead compound development [2].
Substituting this compound with its racemic mixture or non-halogenated analogs drastically reduces synthetic efficiency and increases downstream processing costs. Utilizing the racemate necessitates late-stage chiral separation (e.g., via preparative SFC or diastereomeric salt resolution), which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and introduces significant solvent and time penalties [1]. Furthermore, substituting the 6-bromo derivative with a 6-chloro analog typically requires more expensive palladium ligands and extended thermal conditions to achieve comparable cross-coupling conversions, risking the degradation of sensitive functional groups [2]. Thus, procuring the exact (1S)-6-bromo configuration is critical for maintaining high-yielding, scalable, and stereospecific synthetic routes.
The 6-bromoimidazo[1,2-a]pyridine scaffold demonstrates superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to its 6-chloro counterpart. Under standardized microwave-assisted conditions using Pd(PPh3)4, the 6-bromo derivative achieves >85% yield in 20 minutes. In contrast, the 6-chloro analog requires extended reaction times (over 75 minutes) and often results in incomplete conversion or lower yields (approximately 45-82% depending on the exact catalyst system) [1].
| Evidence Dimension | Suzuki cross-coupling yield and reaction time |
| Target Compound Data | 6-bromo analog: >85% yield in 20 min |
| Comparator Or Baseline | 6-chloro analog: 45-82% yield in 75+ min |
| Quantified Difference | Approximately 4x faster reaction time with higher conversion efficiency |
| Conditions | Microwave irradiation, Pd(PPh3)4 or Pd(OAc)2/PPh3, arylboronic acid |
Selecting the 6-bromo derivative reduces catalyst loading requirements, shortens cycle times, and improves overall process yields during late-stage API functionalization.
Procuring the pre-resolved (1S)-enantiomer directly bypasses the severe yield penalties associated with late-stage chiral resolution. When starting from a racemic 1-aminoethyl building block, downstream separation via preparative chiral chromatography inherently limits the maximum theoretical yield of the target enantiomer to 50%, with practical recoveries often falling between 35-40% due to mass loss during purification . By utilizing the enantiopure (1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, the synthetic route maintains a 100% theoretical throughput for the chiral center, effectively doubling the material efficiency of all subsequent synthetic steps [1].
| Evidence Dimension | Maximum theoretical yield of chiral target |
| Target Compound Data | (1S)-enantiomer: 100% throughput retention |
| Comparator Or Baseline | Racemic mixture: <50% throughput retention (typically 35-40% practical recovery) |
| Quantified Difference | >2x improvement in downstream material efficiency |
| Conditions | Multi-step API synthesis requiring a specific enantiomer |
Eliminating downstream chiral resolution halves the required raw material input and drastically reduces solvent consumption and waste generation.
The placement of the chiral aminoethyl group at the 2-position of the imidazo[1,2-a]pyridine core provides a distinct spatial vector compared to the more common 3-position analogs. Functionalization at the 3-position often involves direct C-H activation or electrophilic substitution, which can be sterically hindered by adjacent substituents [1]. The pre-installed 2-position amine allows for unhindered derivatization (e.g., amidation) while leaving the 3-position open for potential late-stage C-H functionalization (such as nitrosylation or arylation) [2]. This specific substitution pattern is critical for accessing unique chemical space in structure-activity relationship (SAR) campaigns.
| Evidence Dimension | Synthetic flexibility and SAR vector orientation |
| Target Compound Data | 2-substituted amine: Unhindered amidation with open C3 for late-stage functionalization |
| Comparator Or Baseline | 3-substituted analogs: Sterically encumbered, blocks C3 functionalization |
| Quantified Difference | Enables orthogonal functionalization at both C2 (via amine) and C3 (via C-H activation) |
| Conditions | Library generation and late-stage diversification |
Procuring the 2-substituted isomer allows medicinal chemists to explore distinct binding pocket interactions that are inaccessible with 3-substituted benchmarks.
The 6-bromo group serves as an ideal handle for parallel Suzuki-Miyaura or Buchwald-Hartwig couplings. Procurement of this specific building block allows medicinal chemistry teams to rapidly generate libraries of 6-aryl or 6-heteroaryl imidazo[1,2-a]pyridine derivatives, which are highly sought after in the development of novel kinase inhibitors (e.g., PI3K inhibitors) [1].
The pre-installed (1S)-amine provides a reliable attachment point for coupling with natural or unnatural amino acids. This enables the construction of conformationally restricted β-strand peptidomimetics, where the imidazo[1,2-a]pyridine core acts as a rigid scaffold to mimic peptide secondary structures in protein-protein interaction (PPI) inhibitors [2].
For process chemistry, starting with the enantiopure (1S)-isomer avoids the severe cost and yield penalties of late-stage chiral chromatography. The robust reactivity of the 6-bromo substituent under mild catalytic conditions ensures high-yielding, reproducible batches during the scale-up of advanced pharmaceutical intermediates [3].